molecular formula C10H21ClN2O2 B2409297 Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2416236-73-0

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

Cat. No.: B2409297
CAS No.: 2416236-73-0
M. Wt: 236.74
InChI Key: WFPKQHOVCRLVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a derivative of aminocyclobutane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl chloroformate with 1-aminocyclobutylmethylamine under controlled conditions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using advanced chemical reactors and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQIRPVYVDATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it valuable in synthetic chemistry.
  • Chemical Reactions :
    • It can participate in oxidation reactions using agents like potassium permanganate or reduction reactions with lithium aluminum hydride, leading to various derivatives useful in further applications.

Biology

  • Biochemical Pathways :
    • Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate; hydrochloride is utilized in studying enzyme interactions and biochemical pathways due to its potential to modulate receptor activity, particularly in neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA) receptors.
  • Pharmacological Studies :
    • The compound is investigated for its therapeutic properties, particularly in relation to neuropharmacology and potential applications in treating neurological disorders.

Medicine

  • Drug Development :
    • It has been explored as a candidate for new drug formulations due to its favorable pharmacokinetic properties. Research indicates that compounds with similar structures exhibit promising antimalarial activity .
  • Case Studies :
    • A study highlighted the synthesis of carbamate-substituted trioxolanes demonstrating improved efficacy against Plasmodium species compared to existing treatments. These findings emphasize the potential of tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate; hydrochloride as a scaffold for developing new antimalarial agents.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate: A structural analog with a different cyclobutyl group.

  • Tert-butyl N-[(2-aminocyclobutyl)methyl]carbamate: Another analog with a different position of the amino group on the cyclobutyl ring.

Uniqueness: Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Biological Activity

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate; hydrochloride (CAS No. 1403767-13-4) is a synthetic compound with potential therapeutic applications, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

  • IUPAC Name : tert-butyl ((1-aminocyclobutyl)methyl)carbamate
  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Purity : 97% .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineLC50 (nM)Notes
Compound 1U87200 ± 60More sensitive compared to other agents.
Compound 2BE18.9Highly effective against chemoresistant cells.
Compound 3SK>3000Less effective than Compound 1.

The mechanism by which tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Similar compounds have been shown to induce cell death through multiple mechanisms, including:

  • Inhibition of AMPK : Leading to metabolic stress in cancer cells.
  • Activation of Calpain/Cathepsin Pathways : Inducing apoptosis and necroptosis.
  • Cell Cycle Arrest : Particularly at the G2/M phase, preventing further cell division .

Case Studies

While direct case studies on tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate are scarce, related compounds provide insights into its potential utility:

  • Glioma Treatment : A study highlighted the efficacy of carbamate derivatives in reducing glioma viability through both proliferation inhibition and apoptosis induction .
  • Combination Therapies : Research on similar compounds suggests enhanced antitumor effects when used in combination with other agents, indicating potential for developing combination therapies involving tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. While specific data for tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate are not fully established, insights can be drawn from related compounds:

  • Absorption : Low gastrointestinal absorption is noted for similar carbamates.
  • Blood-Brain Barrier (BBB) Penetration : Some derivatives show limited ability to cross the BBB, which could affect their efficacy in treating central nervous system tumors.

Table 2: Pharmacokinetic Properties of Related Compounds

PropertyValue
GI AbsorptionLow
BBB PermeabilityLimited
P-glycoprotein SubstrateYes

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the cyclobutylamine moiety .

[Basic] How is the structural integrity of this compound validated in academic research?

Validation employs a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and cyclobutyl protons (distinct splitting patterns) .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for bond-length/angle validation .

Q. Example Workflow :

Obtain single crystals via slow evaporation (e.g., from ethanol).

Collect diffraction data (Mo-Kα radiation, 100 K).

Refine using SHELXL to confirm stereochemistry .

[Advanced] What experimental strategies address stability challenges of this compound under acidic/basic conditions?

The tert-butyl carbamate group is prone to hydrolysis under acidic conditions. Stability studies should include:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–12) at 25°C/37°C, monitoring degradation via HPLC .
  • Stabilization Methods :
    • Use lyophilization for long-term storage.
    • Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Q. Case Study :

  • Buchwald-Hartwig Amination : The cyclobutylamine reacts with aryl halides under Pd(OAc)₂/XPhos catalysis, yielding biaryl amines with >80% efficiency .

[Basic] What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

[Advanced] How can computational modeling predict this compound’s binding affinity to enzyme targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., proteases) .
  • MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) .

Key Finding : The cyclobutyl group’s rigidity may enhance binding entropy by reducing conformational flexibility .

[Advanced] What methodologies resolve contradictions between spectroscopic and crystallographic data?

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data using PLATON .
  • Dynamic NMR : Detect conformational exchange broadening in cyclobutyl protons at variable temperatures .

Example : A 1H NMR splitting discrepancy may arise from rapid chair flipping in solution, resolved via low-temperature (−40°C) experiments .

[Basic] What are the recommended storage conditions to ensure long-term stability?

  • Temperature : −20°C in airtight, light-resistant vials .
  • Desiccant : Include silica gel packs to prevent hydrolysis .

[Advanced] How does the hydrochloride salt affect solubility in aqueous vs. organic solvents?

  • Aqueous Solubility : Enhanced in PBS (pH 7.4) due to ionic interactions (up to 10 mg/mL) .
  • Organic Solubility : Limited in hexane; moderate in DMSO (>50 mg/mL) .

Application : Salt formation optimizes bioavailability for in vivo studies .

[Advanced] What synthetic modifications improve metabolic stability for drug discovery applications?

  • Isotere Replacement : Substitute tert-butyl with trifluoromethyl groups to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at α-positions to slow hepatic clearance .

Case Study : Deuteration of the cyclobutylmethyl group extended half-life in rat plasma by 2.5× .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.